molecular formula C19H23N5O3 B10995536 N-{2-[(6-methoxypyridin-3-yl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide

N-{2-[(6-methoxypyridin-3-yl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide

Cat. No.: B10995536
M. Wt: 369.4 g/mol
InChI Key: QUVBXUQCHVOXNV-UHFFFAOYSA-N
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Description

N-{2-[(6-Methoxypyridin-3-yl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide is a piperazine-carboxamide derivative characterized by a 6-methoxypyridin-3-yl substituent on the acetamide moiety and an unsubstituted phenyl group on the piperazine ring. This compound’s design combines a pyridine ring (with a methoxy group) and a phenyl-piperazine scaffold, which are common in medicinal chemistry for modulating pharmacokinetic properties and target affinity .

Properties

Molecular Formula

C19H23N5O3

Molecular Weight

369.4 g/mol

IUPAC Name

N-[2-[(6-methoxypyridin-3-yl)amino]-2-oxoethyl]-4-phenylpiperazine-1-carboxamide

InChI

InChI=1S/C19H23N5O3/c1-27-18-8-7-15(13-20-18)22-17(25)14-21-19(26)24-11-9-23(10-12-24)16-5-3-2-4-6-16/h2-8,13H,9-12,14H2,1H3,(H,21,26)(H,22,25)

InChI Key

QUVBXUQCHVOXNV-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)NC(=O)CNC(=O)N2CCN(CC2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(6-methoxypyridin-3-yl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 6-methoxypyridin-3-amine with an appropriate acylating agent to form an intermediate, which is then coupled with 4-phenylpiperazine under suitable conditions . The reaction conditions often include the use of solvents like toluene and catalysts such as iodine (I2) and tert-butyl hydroperoxide (TBHP) .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(6-methoxypyridin-3-yl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group on the pyridine ring can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the oxoethyl moiety can be reduced to form alcohols.

    Substitution: The amino group on the pyridine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield pyridine carboxylic acids, while reduction of the carbonyl group can produce alcohol derivatives.

Scientific Research Applications

N-{2-[(6-methoxypyridin-3-yl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[(6-methoxypyridin-3-yl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The compound’s analogues differ primarily in substituents on the phenyl/aromatic rings and the piperazine core. Key examples include:

Table 1: Structural and Physicochemical Comparison
Compound Name (CAS No.) Key Substituents Molecular Formula Molecular Weight Yield (%) Melting Point (°C) Source ID
Target Compound 6-Methoxypyridin-3-yl, 4-phenylpiperazine C19H22N5O3* 368.4* N/A N/A N/A
4-(3-Chlorophenyl) analogue (1351689-88-7) 3-Chlorophenyl on piperazine, 6-methoxypyridin-3-yl C20H22ClN5O2 415.9 N/A N/A
N-{2-[(4-Chlorobenzyl)Amino]-... (1324079-34-6) 4-Chlorobenzyl on acetamide, 4-phenylpiperazine C20H23ClN4O2 386.9 N/A N/A
4-(4-Chlorophenyl)-... (1324085-81-5) 4-Chlorophenyl on piperazine, furan-2-ylmethyl on acetamide C18H21ClN4O3 376.8 N/A N/A
Quinazolinone derivatives (A2-A6) Fluorine/chlorine on phenyl, quinazolinone-piperazine Varies Varies 45–57 189–200
4-Methylpiperazine analogue (4n) 4-Methylpiperazine, 4-methoxyphenyl on acetamide C16H23N5O3 333.4 65 160–165

*Estimated based on structural similarity.

Key Observations:
  • Substituent Effects on Molecular Weight : The introduction of halogens (e.g., chlorine in 1351689-88-7) increases molecular weight significantly compared to the target compound.
  • Melting Points: Quinazolinone derivatives (A2-A6) exhibit higher melting points (189–200°C) due to increased rigidity and hydrogen-bonding capacity , whereas piperazine-carboxamides with alkyl groups (e.g., 4n) melt at lower temperatures (142–171°C) .
  • Synthetic Yields: Yields for piperazine-carboxamides range from 49–70% , while quinazolinone derivatives show lower yields (45–57%) due to steric challenges in multi-step syntheses .

Electronic and Steric Effects

  • 6-Methoxypyridin-3-yl vs.
  • Piperazine Substitutions : The unsubstituted phenyl group in the target compound likely improves lipophilicity compared to chlorophenyl analogues (1351689-88-7, 1324085-81-5), which introduce polarity and steric bulk .

Biological Activity

N-{2-[(6-methoxypyridin-3-yl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and comparative data.

Chemical Structure and Properties

The molecular formula of this compound is C19H22N4O3, with a molecular weight of approximately 366.41 g/mol. The compound features a piperazine core, which is known for its versatility in drug design, and a methoxypyridine moiety that contributes to its pharmacological properties.

Property Value
Molecular FormulaC19H22N4O3
Molecular Weight366.41 g/mol
Structural FeaturesPiperazine ring, methoxypyridine group

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Ion Channel Modulation : Research indicates that the compound may influence calcium-activated chloride channels, which play crucial roles in various physiological processes including synaptic transmission and muscle contraction.
  • Neurotransmitter Systems : Its structural similarity to known pharmacological agents suggests potential interactions with neurotransmitter receptors, possibly affecting pathways involved in mood regulation and cognitive function.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits notable activity against various cancer cell lines. For instance, it has shown efficacy in inhibiting the proliferation of T-cell lines, indicating potential applications in oncology .

Case Studies

A notable case study involved the administration of the compound in immunodeficient mice bearing human T-cell tumors. The results indicated dose-dependent efficacy, suggesting that the compound could serve as a therapeutic agent for hematological malignancies .

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

Compound Name Structural Features Biological Activity
4-(4-chlorophenyl)-N-{2-[5-methyl-thiadiazol]...Contains thiadiazoleDifferent activity profile
N-[2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]-1,3-benzoxazol...Benzoxazole moietyTargets different receptors
4-chloro-N-[2-[4-(2-methoxyphenyl)piperazin...Benzothiazole instead of pyridineDistinct pharmacological effects

This comparative analysis highlights the unique characteristics of this compound in relation to other compounds within its class.

Q & A

Q. Basic

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, DMSO-d₆) identifies protons on the piperazine ring (δ 2.8–3.5 ppm) and methoxy group (δ 3.8 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 438.2) .
  • Elemental Analysis : Matches calculated C, H, N, O percentages within ±0.3% .

What initial biological screening approaches are recommended?

Q. Basic

  • In Vitro Enzyme Inhibition : Assay against targets like FAAH (fatty acid amide hydrolase) using fluorogenic substrates .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) .
  • Cytotoxicity Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .

How can computational modeling optimize reaction pathways?

Q. Advanced

  • Reaction Path Search : Quantum chemical calculations (DFT/B3LYP) predict intermediates and transition states .
  • ICReDD Workflow : Combines cheminformatics and experimental feedback to narrow optimal conditions (e.g., solvent polarity, temperature) .
  • Free Energy Profiles : Identify rate-limiting steps (e.g., amide bond formation) for yield improvement .

How can contradictory data in reaction outcomes be resolved?

Q. Advanced

  • HPLC-MS Analysis : Detect side products (e.g., hydrolyzed amides or oxidized pyridine derivatives) .
  • Kinetic Profiling : Monitor reaction progress via in situ IR spectroscopy to identify competing pathways .
  • Isotopic Labeling : Use ¹⁵N-labeled reagents to trace unexpected byproducts .

What methodologies are used to investigate metabolic stability?

Q. Advanced

  • In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
  • CYP450 Inhibition Screening : Fluorescent probes (e.g., P450-Glo™) assess isoform-specific interactions .
  • Metabolite Identification : HR-MS/MS fragmentation patterns match predicted Phase I/II metabolites .

How are mechanistic studies on amide bond reactivity conducted?

Q. Advanced

  • Kinetic Isotope Effects (KIE) : Compare kH/kD in deuteration experiments to probe transition states .
  • pH-Rate Profiling : Determine rate dependence on pH to identify catalytic residues or solvent effects .
  • Transient Spectroscopy : UV-vis or fluorescence monitoring of intermediates during hydrolysis .

How can enantioselective synthesis be designed for chiral analogs?

Q. Advanced

  • Chiral Catalysts : Use (R)- or (S)-BINOL-derived ligands in asymmetric amidation .
  • Dynamic Kinetic Resolution : Employ enzymes (e.g., lipases) in tandem with metal catalysts .
  • Chiral HPLC/SFC : Validate enantiomeric excess (ee) ≥99% using chiral stationary phases .

What strategies address substituent effects on biological activity?

Q. Advanced

  • SAR Studies : Synthesize analogs with modified methoxy or phenyl groups and compare IC₅₀ values .
  • Co-crystallization : X-ray structures with target enzymes (e.g., FAAH) reveal steric/electronic interactions .
  • Molecular Dynamics (MD) : Simulate ligand-receptor binding to predict substituent impacts on affinity .

How are synergistic effects evaluated in combination therapies?

Q. Advanced

  • Chou-Talalay Method : Calculate combination indices (CI) using dose-response matrices .
  • Transcriptomic Profiling : RNA-seq identifies pathways modulated by the compound-drug combination .
  • In Vivo Efficacy : Murine models assess tumor regression or behavioral endpoints (e.g., anxiety tests) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.